1-(3-Methoxyphenyl)cyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10H,2-4,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWFOVQBDALEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125802-07-5 | |
| Record name | 1-(3-methoxyphenyl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 1-(3-Methoxyphenyl)cyclohexanamine
The synthesis of this compound is typically achieved through a sequence of well-defined organic reactions. These routes are designed to build the molecular architecture step-by-step, ensuring high purity and yield of the final product.
Amination Approaches
The introduction of the amine group onto the tertiary carbon of the cyclohexyl ring is a critical step. A highly effective method for this transformation is the Ritter reaction . This reaction facilitates the conversion of tertiary alcohols into N-alkyl amides using a nitrile in the presence of a strong acid organic-chemistry.orgwikipedia.orgmissouri.eduyoutube.com. The resulting amide can then be hydrolyzed under acidic or basic conditions to yield the desired primary amine, this compound.
The Ritter reaction is particularly well-suited for this synthesis due to the stability of the tertiary carbocation intermediate formed from 1-(3-methoxyphenyl)cyclohexan-1-ol (B160665) under acidic conditions organic-chemistry.orgyoutube.com.
Methoxy (B1213986) Group Introduction Strategies
The methoxy group is introduced early in the synthetic sequence through the use of a substituted aromatic precursor. The most common strategy involves the use of 3-bromoanisole (B1666278) as a starting material for the generation of an organometallic reagent rsc.org. This ensures the methoxy group is positioned at the desired meta-position on the phenyl ring from the outset of the synthesis. This approach is efficient and allows for the regioselective construction of the 1-(3-methoxyphenyl) moiety.
Precursor Synthesis and Derivatization
The primary precursor for the synthesis of this compound is 1-(3-methoxyphenyl)cyclohexan-1-ol . This tertiary alcohol is typically synthesized via a Grignard reaction . This involves the reaction of a Grignard reagent, prepared from 3-bromoanisole and magnesium metal, with cyclohexanone (B45756) rsc.org.
The reaction proceeds as follows:
Formation of the Grignard Reagent: 3-bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form 3-methoxyphenylmagnesium bromide.
Nucleophilic Addition: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.
Work-up: An acidic work-up protonates the resulting alkoxide to yield 1-(3-methoxyphenyl)cyclohexan-1-ol.
A representative experimental procedure for the synthesis of the precursor is detailed in the table below rsc.org:
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | 3-bromoanisole, Magnesium | Iodine (catalyst), dry THF, reflux | 3-methoxyphenylmagnesium bromide | In situ |
| 2 | 3-methoxyphenylmagnesium bromide, Cyclohexanone | Dry THF, 0 °C to room temperature, 12 hours | 1-(3-methoxyphenyl)cyclohexan-1-ol | 78% |
| 3 | 1-(3-methoxyphenyl)cyclohexan-1-ol | Saturated aqueous NH4Cl (quench) | 1-(3-methoxyphenyl)cyclohexan-1-ol | - |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side products. The key mechanistic step in the conversion of the alcohol precursor to the final amine is the nucleophilic substitution reaction.
Nucleophilic Substitution Reactions
The Ritter reaction is a prime example of a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by an amino group, albeit indirectly. The mechanism for the Ritter reaction involving 1-(3-methoxyphenyl)cyclohexan-1-ol can be described as follows organic-chemistry.orgwikipedia.orgyoutube.comresearchgate.net:
Protonation of the Alcohol: The tertiary alcohol, 1-(3-methoxyphenyl)cyclohexan-1-ol, is treated with a strong acid (e.g., sulfuric acid). The hydroxyl group is protonated to form a good leaving group, water.
Formation of a Carbocation: The protonated alcohol readily loses a molecule of water to form a stable tertiary carbocation. The stability of this carbocation is enhanced by the presence of the adjacent phenyl ring.
Nucleophilic Attack by the Nitrile: A nitrile, such as hydrogen cyanide or acetonitrile (B52724), acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbocation, forming a nitrilium ion intermediate.
Hydrolysis to the Amide: The reaction mixture is then treated with water. The water molecule attacks the electrophilic carbon of the nitrilium ion. Subsequent tautomerization and deprotonation lead to the formation of an N-substituted amide, for instance, N-(1-(3-methoxyphenyl)cyclohexyl)acetamide if acetonitrile is used.
Hydrolysis of the Amide: The resulting amide is then hydrolyzed, typically under strong acidic or basic conditions, to cleave the amide bond and yield the final product, this compound, along with a carboxylic acid byproduct (e.g., acetic acid).
The key steps of the Ritter reaction mechanism are summarized in the table below:
| Step | Description | Intermediate |
| 1 | Protonation of the tertiary alcohol | Oxonium ion |
| 2 | Loss of water to form a carbocation | Tertiary carbocation |
| 3 | Nucleophilic attack by a nitrile | Nitrilium ion |
| 4 | Hydration of the nitrilium ion | Imidic acid tautomer |
| 5 | Tautomerization to the amide | N-substituted amide |
| 6 | Hydrolysis of the amide | Primary amine |
Electrophilic Aromatic Substitution Reactions on the Methoxy-Substituted Phenyl Ring
The methoxy group (-OCH3) on the phenyl ring of this compound is a significant controlling factor in electrophilic aromatic substitution reactions. As an electron-donating group, the methoxy substituent activates the aromatic ring, making it more susceptible to electrophilic attack than benzene (B151609) itself. quora.combyjus.com This activation is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. quora.comlibretexts.org
Consequently, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, will predominantly yield products where the electrophile has been added to the positions ortho or para to the methoxy group. libretexts.orgdoubtnut.commasterorganicchemistry.com While the meta position is also a possibility, it is significantly less favored. libretexts.org The high reactivity of anisole (B1667542) (methoxybenzene) derivatives often necessitates milder reaction conditions to control the substitution and prevent polysubstitution. libretexts.org
Reductive Amination Methodologies
Reductive amination is a versatile and widely employed method for the synthesis of amines, including this compound. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org
In the context of synthesizing this compound, the reaction would likely start with cyclohexanone and 3-methoxyaniline. The initial reaction forms an imine intermediate. This intermediate is subsequently reduced to the final amine product. A variety of reducing agents can be employed for this second step, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.comlibretexts.org One-pot procedures, where the imine formation and reduction occur in the same reaction vessel, are often favored for their efficiency. youtube.com The choice of reducing agent is critical; for instance, sodium cyanoborohydride is advantageous as it is selective for the reduction of the imine in the presence of the starting ketone. masterorganicchemistry.com
Recent advancements have explored the use of systems like InCl3/Et3SiH/MeOH, which offer high chemoselectivity under mild conditions and tolerate a range of functional groups. nih.gov
Grignard-based Syntheses in Related Structures
Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds and are applicable to the synthesis of arylcyclohexylamine derivatives. mnstate.edulibretexts.orgsigmaaldrich.comvaia.com The synthesis of the precursor alcohol, 1-(3-methoxyphenyl)cyclohexan-1-ol, is a key step that can be achieved via a Grignard reaction. rsc.org This involves the reaction of a Grignard reagent, specifically 3-methoxyphenylmagnesium bromide, with cyclohexanone. rsc.orgchemicalbook.com The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of an alkoxide intermediate which, upon acidic workup, yields the tertiary alcohol. vaia.compearson.com
This alcohol can then be converted to the target amine through subsequent reactions. It is crucial to conduct the Grignard reaction under anhydrous conditions as Grignard reagents are highly reactive towards water. mnstate.edulibretexts.orgsigmaaldrich.com
Advanced Synthetic Strategies
Beyond classical synthetic methods, advanced strategies have been developed to control the stereochemistry of the final product, which is often crucial for its biological activity.
Stereoselective and Enantioselective Synthesis Approaches
The development of stereoselective and enantioselective methods for the synthesis of cyclohexylamine (B46788) derivatives is an active area of research. nih.govnih.govrsc.org These methods aim to produce a specific stereoisomer, which can have significantly different properties compared to its other isomers. One such approach involves the visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, which can produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govnih.govrsc.org Preliminary investigations into an asymmetric version of this reaction, using a chiral phosphoric acid, have shown promise for achieving good enantioselectivity. nih.govnih.gov
Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral compounds. nih.govnih.govunimi.it Enzymes, due to their inherent chirality, can catalyze reactions with high stereoselectivity. For the synthesis of chiral cyclohexylamine derivatives, biocatalytic reductive amination is a particularly promising strategy. researchgate.netresearchgate.net This method utilizes enzymes, such as imine reductases or transaminases, to stereoselectively reduce an imine intermediate to a chiral amine. researchgate.net
Research has demonstrated the potential of imine reductases for the remote stereocontrol in the synthesis of axially chiral cyclohexylidene-based amines. researchgate.net Furthermore, enzymatic amination platforms have been established for the stereocontrolled functionalization of 4-substituted cyclohexanones, yielding cyclohexylamines with specific cis/trans and axial stereochemistry. researchgate.net The use of cyclohexylamine oxidase muteins has also been explored for the synthesis of chiral 2-substituted-1,2,3,4-tetrahydroquinolines, showcasing the versatility of biocatalytic approaches. acs.org
Enzymatic asymmetric synthesis encompasses a range of techniques that leverage enzymes to produce enantiomerically pure compounds. mdpi.comnih.gov These methods can involve the enantioselective transformation of a prochiral substrate or the kinetic resolution of a racemic mixture.
For instance, transaminases are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. uni-greifswald.denih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine with high enantiomeric excess. uni-greifswald.de The application of immobilized whole-cell (R)-transaminases has been successful in synthesizing both (R)- and (S)-enantiomers of drug-like amines. nih.gov By employing directed evolution, the substrate scope and efficiency of transaminases can be significantly improved, enabling the synthesis of a broader range of chiral amines. uni-greifswald.de
Another enzymatic strategy involves the use of decarboxylases, which can catalyze acyloin-type condensation reactions to form chiral α-hydroxy ketones, which are valuable intermediates for the synthesis of more complex chiral molecules. researchgate.net
Catalytic C–H Functionalization in Cyclohexanamine Derivatives
The direct functionalization of otherwise inert C–H bonds represents a powerful and atom-economical approach in modern organic synthesis. For cyclohexanamine derivatives, this strategy allows for the introduction of new functional groups at specific positions, guided by the inherent reactivity of the molecule or by directing groups.
A significant advancement in the synthesis of complex cyclohexanamine derivatives involves the palladium-catalyzed alkenylation of a remote C(sp³)–H bond. Research has demonstrated an efficient and highly regioselective method for the γ-C(sp³)–H alkenylation of N-picolinoyl-protected cyclohexanamines with bromoalkenes. acs.org This process is noteworthy for proceeding without the need for silver salt additives, which are often required in similar cross-coupling reactions to act as halide scavengers. acs.org
The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a ligand and a base. The picolinamide (B142947) directing group, attached to the amine, forms a stable five-membered cyclometalated intermediate with the palladium catalyst. This pre-coordination orients the catalyst in such a way that it can selectively activate a C–H bond at the γ-position of the cyclohexane (B81311) ring through a six-membered palladacycle transition state.
Kinetic and computational studies support a mechanism where the C–H bond activation is the turnover-limiting step. acs.org The reaction exhibits excellent regio- and stereospecificity, providing a direct route to functionalized cyclohexanamine scaffolds from readily available starting materials. acs.org
Table 1: Palladium-Catalyzed γ-C(sp³)–H Alkenylation of N-Picolinoylcyclohexanamine with (E)-β-Bromostyrene acs.org
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (10 mol%) | PPh₃ (20 mol%) | K₂CO₃ (2.0 eq) | Toluene | 110 | 24 | 85 |
| 2 | Pd(OAc)₂ (10 mol%) | PCy₃ (20 mol%) | Cs₂CO₃ (2.0 eq) | Dioxane | 120 | 24 | 92 |
| 3 | PdCl₂(PPh₃)₂ (10 mol%) | - | K₃PO₄ (2.0 eq) | xylene | 130 | 20 | 78 |
Data is illustrative based on findings for the N-picolinoylcyclohexanamine scaffold.
The success of the γ-C(sp³)–H alkenylation is a prime example of a directed C–H activation strategy. In this approach, a functional group covalently attached to the substrate, known as a directing group (DG), is used to position a transition metal catalyst in close proximity to a specific C–H bond. snnu.edu.cnnih.govresearchgate.net This proximity effect overcomes the low intrinsic reactivity of C(sp³)–H bonds and controls the regioselectivity of the functionalization. snnu.edu.cnnih.gov
For primary amines like this compound, the amine itself can act as a directing group, but its strong coordinating ability can sometimes lead to catalyst inhibition. researchgate.net To circumvent this, two main strategies are employed:
Installation of a Removable Directing Group: The primary amine is derivatized with a directing group, such as the picolinamide used in the alkenylation reaction discussed previously. acs.org This group is chosen for its ability to form a stable chelate with the metal center and to be removed after the C–H functionalization step to regenerate the free amine. snnu.edu.cn
Use of a Transient Directing Group: An alternative, more step-economical approach involves the in-situ formation of a directing group from the primary amine and a catalytic additive. nih.gov For instance, aldehydes can react reversibly with the primary amine to form an imine, which then directs the C–H activation. nih.gov After the reaction, the directing group is released, yielding the functionalized primary amine directly. This avoids separate protection and deprotection steps. researchgate.net
These strategies have been successfully applied to the γ-C–H arylation of primary amines, demonstrating the versatility of directed C–H activation in modifying complex amine structures. researchgate.netnih.gov
Exploration of Alternative Synthetic Routes
Beyond C–H activation, more traditional methods provide reliable access to this compound. A common and robust strategy involves the synthesis of a ketone precursor followed by reductive amination.
A well-established method to synthesize the key intermediate, 1-(3-methoxyphenyl)cyclohexan-1-ol, is through a Grignard reaction. rsc.org This involves the reaction of 3-bromoanisole with magnesium to form the Grignard reagent, 3-methoxyphenylmagnesium bromide. Subsequent reaction of this organometallic species with cyclohexanone yields the tertiary alcohol. rsc.org This alcohol can then be converted to the target amine through various multi-step sequences, often proceeding through the corresponding alkene via dehydration.
However, a more direct and widely used industrial method is reductive amination. d-nb.infoorganic-chemistry.orgresearchgate.net This process typically starts from the corresponding ketone, 1-(3-methoxyphenyl)cyclohexanone. The ketone can be reacted with ammonia (B1221849) in the presence of a reducing agent to form the primary amine.
The reaction proceeds via the initial formation of an imine or enamine intermediate from the ketone and ammonia, which is then reduced in situ to the desired amine. A variety of reducing agents and catalysts can be employed for this transformation.
Table 2: General Conditions for Reductive Amination of Ketones d-nb.infoorganic-chemistry.org
| Entry | Reducing System | Nitrogen Source | Catalyst | Solvent | Key Features |
|---|---|---|---|---|---|
| 1 | H₂ | NH₃ | Raney Ni, Pd/C, or Rh/C | Alcohols, THF | High pressure/temperature often required. |
| 2 | NaBH₃CN, NaBH(OAc)₃ | NH₄OAc | - | Methanol, THF | Mild conditions, good functional group tolerance. |
| 3 | Phenylsilane (PhSiH₃) | NH₃ or NH₄⁺ salt | Iron or Copper complexes | Water, Toluene | Use of earth-abundant metal catalysts. d-nb.info |
This table represents general methodologies applicable to the synthesis of this compound from its ketone precursor.
This reductive amination pathway offers a straightforward and scalable route to this compound and related compounds, starting from accessible ketone building blocks. plos.orgnih.govnih.gov
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For 1-(3-Methoxyphenyl)cyclohexanamine, the NMR spectra would reveal distinct signals corresponding to the three key parts of the molecule: the 3-methoxyphenyl (B12655295) group, the cyclohexyl ring, and the primary amine group. Although specific data for this primary amine is scarce, analysis of its immediate synthetic precursor, 1-(3-methoxyphenyl)cyclohexan-1-ol (B160665), provides a strong basis for predicting the chemical shifts, particularly for the aromatic portion. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic, methoxy (B1213986), and aliphatic regions. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, which can exchange with D₂O, causing the signal to disappear—a key diagnostic test for labile protons. rsc.org The protons of the cyclohexyl ring would produce a series of complex multiplets in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. Key signals would include those for the quaternary carbon attached to both the phenyl ring and the amine, the six distinct carbons of the cyclohexyl ring, the six carbons of the aromatic ring (four of which are unique due to symmetry), and the methoxy carbon. The chemical shifts for the aromatic and methoxy carbons can be closely estimated from its alcohol analog. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (C2', C4', C5', C6') | 6.8 - 7.3 (multiplets) | 111 - 130 |
| Aromatic C-O (C3') | - | ~159 |
| Aromatic C-C (C1') | - | ~148-152 |
| Cyclohexyl CH₂ | 1.2 - 2.2 (complex multiplets) | 22 - 40 |
| Quaternary C1 | - | ~55-60 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |
| Amine (-NH₂) | 1.5 - 3.0 (broad singlet) | - |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molar mass 205.30 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 205. sigmaaldrich.com As a nitrogen-containing compound, it adheres to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
The fragmentation of arylcyclohexylamines under electron ionization (EI) is typically characterized by alpha-cleavage, where the bond between the quaternary carbon (C1) and the cyclohexyl ring breaks. Expected fragmentation pathways would include:
Loss of a C₄H₉ radical: Cleavage within the cyclohexyl ring could lead to a significant fragment.
Formation of an iminium cation: Cleavage of a bond adjacent to the nitrogen atom is a common pathway for amines, leading to a resonance-stabilized iminium cation.
Fragments from the methoxyphenyl moiety: Ions corresponding to the methoxyphenyl group (e.g., m/z 107 or 121) or its fragments would also be anticipated.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Fragmentation Pathway |
| 205 | [M]⁺ (Molecular Ion) | Intact molecule |
| 190 | [M-NH]⁺ | Loss of the imino group |
| 176 | [M-NH₂-CH₃]⁺ | Loss of amine and a methyl radical |
| 134 | [C₉H₁₀O]⁺ | Cleavage retaining the methoxyphenyl and part of the cycloalkyl ring |
| 121 | [C₇H₇O-CH₂]⁺ | Methoxyphenylmethyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural components:
N-H Stretching: As a primary amine, it is expected to show a pair of medium-intensity peaks in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aliphatic C-H stretching from the cyclohexyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching would be visible as weaker bands just above 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether (Ar-O-CH₃) is expected around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
N-H Bending: The N-H bending (scissoring) vibration for a primary amine typically appears as a broad absorption in the 1590-1650 cm⁻¹ region.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium (two peaks) |
| 3000 - 3100 | C-H Stretch | Aromatic | Weak to Medium |
| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclohexyl) | Strong |
| 1590 - 1650 | N-H Bend | Primary Amine | Medium to Strong, Broad |
| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium (multiple bands) |
| ~1250 & ~1040 | C-O Stretch (asymmetric & symmetric) | Aryl-Alkyl Ether | Strong |
Chromatographic Characterization for Purity and Isomer Differentiation
Chromatographic techniques are vital for separating the target compound from impurities and for distinguishing between positional isomers. Arylcyclohexylamines are routinely analyzed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). rsc.orgresearchgate.net
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a primary technique for separating and identifying volatile and thermally stable compounds. The retention time of this compound would be specific to the column and conditions used. This technique is particularly effective at separating it from synthetic precursors or byproducts. Studies on related N-alkyl-arylcyclohexylamines have shown that GC can effectively separate positional isomers (e.g., 2-methoxy, 3-methoxy, and 4-methoxy isomers), which is crucial for confirming the identity of the 3-methoxy substitution pattern. biosynth.comintlab.org
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a wide range of compounds, including those that are not volatile or are thermally labile. Reversed-phase HPLC with a UV detector is a common method for purity assessment. The methoxyphenyl group provides a strong chromophore, allowing for sensitive detection. HPLC methods have been developed for quantifying various arylcyclohexylamines in different matrices. researchgate.net
Crystallographic Studies and Solid-State Structural Analysis
X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms and the bond lengths and angles.
A review of published academic literature indicates that a crystal structure for this compound is not currently available. The compound is sold commercially as a liquid, suggesting its melting point is at or near room temperature, which can sometimes present challenges for growing suitable single crystals for diffraction studies. sigmaaldrich.com Therefore, its solid-state conformation has not been experimentally determined.
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Characterization of Electronic Structure and Reactivity
Quantum mechanical calculations offer a powerful lens through which the intrinsic properties of 1-(3-Methoxyphenyl)cyclohexanamine can be examined. These methods provide a detailed description of the electron distribution and energy levels, which are fundamental to understanding the molecule's stability and chemical behavior. Recent advancements in QM-based analysis have proven valuable in understanding how molecular structure influences reactivity. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.netresearchgate.net For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its minimum energy conformation. researchgate.netmdpi.com This process provides precise data on bond lengths, bond angles, and dihedral angles. mdpi.com Theoretical calculations using DFT can also predict spectroscopic properties, such as those observed in FT-IR and NMR spectroscopy, which can then be compared with experimental data for validation. researchgate.net Furthermore, DFT is instrumental in calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for analyzing chemical reactivity and charge transfer within the molecule. mdpi.comekb.eg
| Application | Description | Typical Basis Set |
|---|---|---|
| Geometry Optimization | Finds the lowest energy arrangement of atoms in a molecule. | 6-311++G(d,p) |
| Spectroscopic Prediction | Calculates theoretical spectra (IR, NMR) for comparison with experimental results. | 6-311++G(d,p) |
| HOMO-LUMO Analysis | Determines the energies of frontier molecular orbitals to predict reactivity. | B3LYP/6-311++G(d,p) |
Molecular Hardness and Chemical Potential Analysis
Molecular hardness (η) and chemical potential (μ) are key descriptors of a molecule's reactivity derived from the energies of the HOMO and LUMO. ijarset.com Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution; a lower hardness value indicates higher reactivity. ijarset.com Conversely, chemical potential signifies the escaping tendency of electrons from a system. These parameters are crucial for predicting how a molecule will behave in a chemical reaction. For instance, a molecule with a smaller frontier orbital gap (the difference between HOMO and LUMO energies) is considered more polarizable and exhibits higher chemical reactivity and lower kinetic stability, often referred to as a "soft molecule". ijarset.com
| Descriptor | Symbol | Significance |
|---|---|---|
| Chemical Hardness | η | Resistance to change in electron distribution. Lower value implies higher reactivity. |
| Chemical Potential | μ | Escaping tendency of an electron from the system. |
| Global Softness | S | Reciprocal of chemical hardness. Higher value implies higher reactivity. |
Electrophilicity Index Determination
The electrophilicity index (ω) is a quantitative measure of a molecule's ability to accept electrons, categorizing its propensity as an electron acceptor on a unified scale. researchgate.netresearchgate.net This index is calculated from the chemical potential and molecular hardness and provides valuable insights into the electrophilic nature of a molecule. ijarset.com A higher electrophilicity index indicates a stronger capacity to act as an electrophile. ijarset.com This parameter is particularly useful for understanding and predicting the outcomes of various chemical reactions, including polar cycloadditions and Friedel-Crafts reactions. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of this compound, complementing the static information obtained from quantum mechanical calculations. These techniques allow for the exploration of the molecule's conformational flexibility and its interactions with biological targets.
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. By systematically rotating bonds and calculating the corresponding energies, an energy landscape can be constructed. This landscape reveals the most stable conformations (energy minima) and the energy barriers between them. For a molecule with a cyclohexyl ring and a flexible side chain like this compound, this analysis is crucial for identifying the preferred spatial arrangement of its constituent parts, which in turn influences its biological activity.
Ligand-Target Binding Interactions at the Molecular Level
Understanding how this compound interacts with its biological targets is a primary goal of molecular modeling. This compound and its analogues are known to be high-affinity ligands for the PCP site of the glutamate (B1630785) NMDA receptor. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate these interactions. nih.gov Docking studies can predict the preferred binding orientation of the ligand within the receptor's binding site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov MD simulations then provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the detailed characterization of the binding energetics. These computational approaches are invaluable for elucidating the molecular basis of the compound's pharmacological action. nih.gov
Structure-Reactivity Relationship Studies (Theoretical)
Theoretical structure-reactivity relationship studies investigate how the molecular structure of a compound influences its chemical reactivity. For this compound and its analogues, these studies often focus on the electronic and steric features that govern their interaction with the NMDA receptor.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a primary tool for these investigations. researchgate.net By calculating various molecular properties, researchers can gain insights into the structure-reactivity relationships. For example, the distribution of the molecular electrostatic potential (MEP) on the van der Waals surface of the molecule can identify regions that are prone to electrophilic or nucleophilic attack, which is crucial for understanding receptor-ligand interactions.
Key descriptors that are often analyzed in the context of structure-reactivity for PCP analogues include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more polarizable and reactive.
Electrophilicity index (ω): This global reactivity descriptor quantifies the ability of a molecule to accept electrons. researchgate.net
Studies on related phencyclidine derivatives have shown that the presence and position of substituents on the aromatic ring, such as the methoxy (B1213986) group in this compound, can significantly alter the electronic properties and, consequently, the binding affinity. researchgate.net The methoxy group, being an electron-donating group, can influence the electron density of the phenyl ring, which may affect pi-stacking or other interactions within the receptor binding site. The position of this substituent (meta in this case) is also critical for the optimal orientation of the molecule within the binding pocket.
Theoretical Studies of Analogue Reactivity and Stability
Theoretical studies on the reactivity and stability of analogues of this compound are essential for understanding their metabolic fate and potential for forming active or inactive metabolites. While direct theoretical studies on the reactivity and stability of this compound analogues are not extensively documented in publicly available literature, insights can be drawn from metabolic studies of related compounds like 3-MeO-PCP.
Metabolic pathways for arylcyclohexylamines typically involve phase I and phase II reactions. Phase I reactions, such as hydroxylation, O-demethylation, and N-dealkylation, are primarily driven by the reactivity of different parts of the molecule. who.int Theoretical calculations can predict the most likely sites for these metabolic transformations. For instance, the calculation of bond dissociation energies and the stability of potential radical intermediates can help identify which C-H or N-C bonds are most susceptible to enzymatic cleavage by cytochrome P450 enzymes.
For this compound, potential sites of metabolic attack that can be investigated theoretically include:
O-demethylation: Removal of the methyl group from the methoxy substituent.
Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Cyclohexane (B81311) ring hydroxylation: Addition of a hydroxyl group to various positions on the cyclohexyl ring.
N-deethylation: Removal of the ethyl group from the amine.
Structure Activity Relationship Sar and Structural Analogue Studies Non Clinical Focus
Systematic Structural Modifications of 1-(3-Methoxyphenyl)cyclohexanamine
Systematic modifications of the this compound scaffold are a cornerstone of structure-activity relationship studies. These modifications typically target three main areas: the N-alkyl substituent on the amine, the position of the methoxy (B1213986) group on the aryl ring, and the introduction of other substituents onto the aryl ring.
Academic research has described the synthesis of various N-alkyl derivatives, including N-methyl, N-ethyl, and N-propyl versions of arylcyclohexylamines. nih.gov Furthermore, the position of the methoxy group has been varied to include 2-methoxy and 4-methoxy isomers to compare against the 3-methoxy parent compound. nih.gov This allows researchers to probe the spatial and electronic requirements of the target receptor.
Another common strategy involves introducing a range of different substituents onto the benzene (B151609) ring to modulate the molecule's lipophilic, electronic, and steric properties. nih.gov Studies on related arylcyclohexylamines have explored substituents like halogens (e.g., Cl, F), alkyl groups (e.g., Me), and strongly electron-withdrawing groups (e.g., CF₃, OCF₃). nih.gov
The table below illustrates examples of these systematic modifications based on the 1-(Aryl)cyclohexanamine template.
| Base Structure | Modification Type | Example Derivative | Reference |
| This compound | N-Alkylation | N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine (3-MeO-PCE) | nih.gov |
| This compound | N-Alkylation | N-Propyl-1-(3-methoxyphenyl)cyclohexanamine (3-MeO-PCPr) | nih.gov |
| 1-Phenylcyclohexanamine | Aryl Isomerization | 1-(2-Methoxyphenyl)-N-ethyl-cyclohexanamine (2-MeO-PCE) | nih.gov |
| 1-Phenylcyclohexanamine | Aryl Isomerization | 1-(4-Methoxyphenyl)-N-ethyl-cyclohexanamine (4-MeO-PCE) | nih.gov |
| 2-Amino-2-phenylcyclohexan-1-one (Ketamine base) | Aryl Substitution | 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one | nih.gov |
| 2-Amino-2-phenylcyclohexan-1-one (Ketamine base) | Aryl Substitution | 2-Amino-2-(3-methylphenyl)cyclohexan-1-one | nih.gov |
Correlation of Structural Features with Molecular Interaction Profiles
The structural modifications detailed above have been correlated with changes in how these molecules interact with biological targets, most notably the NMDA receptor. mdpi.com All arylcyclohexylamine derivatives are understood to bind to the PCP site within the NMDA receptor channel. mdpi.com
The nature and position of substituents on the aryl ring significantly influence activity. For instance, in a series of ketamine ester analogues, substituents at the 2- and 3-positions of the phenyl ring generally resulted in more active compounds than those with substituents at the 4-position. nih.gov The electronic properties of these substituents are also critical; while a chloro (Cl) group was a well-tolerated substituent, potent electron-withdrawing groups like trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) tended to produce less effective analogues. nih.gov
The amine substitution also plays a role. A study of a morpholine (B109124) analogue of 3-MeO-PCP, known as 3-MeO-PCMo, found that it possessed a moderate affinity for the NMDA receptor, which was comparable to that of ketamine but significantly lower than that of phencyclidine (PCP). researchgate.net This demonstrates how altering the amine moiety can tune the molecule's interaction profile.
| Structural Feature | Effect on Molecular Interaction Profile | Reference |
| Aryl Substituent Position | 2- and 3-position substituents are generally more active than 4-position substituents. | nih.gov |
| Aryl Substituent Electronics | Halogen (e.g., Cl) substituents are tolerated, while strong electron-withdrawing groups (e.g., CF₃) can reduce effectiveness. | nih.gov |
| Amine Modification | Replacing the N-alkylamine with a morpholine ring (as in 3-MeO-PCMo) results in moderate NMDA receptor affinity, lower than PCP. | researchgate.net |
Investigation of Substituted Cyclohexylamine (B46788) Derivatives in Academic Research
Academic inquiry into substituted cyclohexylamine derivatives is diverse, spanning synthetic methodology, analytical characterization, and exploration of various biological activities. A significant area of research focuses on the synthesis and analytical characterization of these compounds to aid in their identification, particularly in forensic science. nih.gov One study detailed the synthesis of fifteen N-alkyl-arylcyclohexylamines and presented their analytical data from techniques like GC-MS, HPLC-MS, and NMR, noting that positional isomers of methoxy-substituted compounds were readily distinguishable. nih.gov
Recent academic work has also advanced the synthetic methods for producing these molecules. In 2024, a novel method was reported using photoredox catalysis to achieve an intermolecular [4 + 2] cycloaddition, providing facile access to highly functionalized cyclohexylamine derivatives with excellent control over the arrangement of atoms in 3D space (diastereoselectivity). rsc.orgrsc.org
Beyond their well-known effects on the central nervous system, related structures have been investigated for other purposes. In one study, a series of cyclohexylaralkylamine derivatives were synthesized and screened for cardiovascular activity, with researchers assessing their potential as alpha-adrenolytic agents and calcium antagonists. nih.gov Other research has involved the synthesis of 2-(p-hydroxyphenyl)cyclohexylamides and their subsequent reduction to amines to evaluate their analgesic and antidepressant properties. researchgate.net
Analysis of Arylcyclohexylamine Analogue Libraries
The creation and analysis of analogue libraries are crucial for systematically studying structure-activity relationships and for developing analytical methods. researchgate.netnih.gov These libraries consist of a series of related compounds where a specific part of the molecular structure is varied.
One research effort created a library of fifteen N-alkyl-arylcyclohexylamines, varying the N-alkyl group and the position of the methoxy substituent on the aryl ring. nih.gov The analysis of this library focused on differentiating the isomers using various spectroscopic and chromatographic techniques, providing valuable data for analytical and forensic laboratories. nih.gov
Another study synthesized a library of 24 different cyclohexylaralkylamine derivatives related to perhexiline. nih.gov This library was systematically screened for cardiovascular activity, leading to the selection of a lead compound for further investigation. nih.gov Similarly, a library of ketamine ester analogues with diverse substituents on the benzene ring was compiled to conduct detailed structure-activity studies on their anesthetic and analgesic properties. nih.gov
The development of such libraries is essential, as the constant emergence of new arylcyclohexylamine derivatives presents a significant challenge for analytical detection. researchgate.netnih.gov Forensic experts often lack access to comprehensive structural libraries, which drives academic research to build these resources and develop more sensitive detection methods. researchgate.netnih.gov
Influence of Stereochemistry on Molecular Interactions
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor governing the molecular interactions of arylcyclohexylamines. mdpi.com The NMDA receptor is stereoselective, meaning it interacts differently with different stereoisomers of the same compound. mdpi.com
A prominent example from this class is ketamine. The S(+) isomer of ketamine exhibits four times the binding affinity for the PCP site of the NMDA receptor compared to its mirror image, the R(-) isomer. mdpi.com This difference in affinity translates to S(+)-ketamine being approximately twice as active as the racemic mixture (a 50:50 mix of both isomers). mdpi.com
The importance of stereochemistry is further underscored by modern synthetic efforts. The development of stereoselective synthesis methods that yield specific isomers with high purity is a key goal in the chemistry of cyclohexylamines. rsc.orgrsc.org This focus on controlling the 3D structure indicates a widespread recognition that a compound's specific stereochemical configuration is crucial to its molecular function. While specific studies on the stereoisomers of this compound itself are not detailed in the provided results, the principle of stereoselectivity is well-established for the arylcyclohexylamine class as a whole. mdpi.com
Analytical Method Development for Research Applications
Development of Chromatographic Methods (HPLC, GC) for Research Material Analysis
Chromatographic techniques are the cornerstone of analytical chemistry for separating complex mixtures and quantifying individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods applied to the analysis of research compounds like 1-(3-Methoxyphenyl)cyclohexanamine.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds, making it well-suited for arylcyclohexylamines. A qualitative and quantitative analytical method using HPLC coupled with ultraviolet (UV) detection has been successfully developed and validated for related phencyclidine analogues. dundee.ac.uk Such methods are noted for their robustness, accuracy, and precision in analyzing these substances. dundee.ac.ukresearchgate.net
For the analysis of this compound, a reversed-phase HPLC method is typically developed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is often achieved using a Diode Array Detector (DAD) or a UV detector, which provides information on the compound's absorbance spectrum and allows for quantification. researchgate.net
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase C18, C8 | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) formate) | To control retention and peak shape. Acidic additives protonate the amine for better chromatography. |
| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation within a reasonable time. |
| Detection | UV/DAD (e.g., at 220 nm, 270 nm) | For quantification and purity assessment based on UV absorbance. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
| Column Temperature | 25 - 40 °C | To ensure reproducible retention times and improve peak symmetry. |
This table presents typical starting parameters for the HPLC analysis of this compound, which would be optimized during method development.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For polar molecules like this compound, which contains a primary amine group, derivatization is often employed to increase volatility and improve peak shape by reducing tailing. Acetylation is a common derivatization strategy. nih.gov However, direct analysis is also possible depending on the column and conditions used.
GC is almost always coupled with a mass spectrometer (GC-MS) for the analysis of research compounds, as this provides definitive identification based on the mass spectrum of the analyte. researchgate.netnih.gov The separation occurs in a capillary column coated with a stationary phase, and the retention time is a key identifier.
| Parameter | Typical Conditions | Purpose |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-1ms) | Inert column providing separation based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |
| Inlet Temperature | 250 - 280 °C | To ensure rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 300°C) | To separate compounds with a wide range of boiling points. |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | MS provides identification and quantification; FID is a robust quantitative detector. |
| Derivatization | Acetylation (e.g., using acetic anhydride) | To improve volatility and chromatographic performance of the polar amine. nih.gov |
This table outlines common GC conditions for the analysis of arylcyclohexylamines. Specific parameters require optimization for this compound.
Mass Spectrometric Methods for Compound Detection and Identification in Complex Matrices (Research Samples)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of compounds in complex research samples, such as biological matrices. dundee.ac.uk When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides two dimensions of separation and identification (retention time and mass-to-charge ratio), offering very high specificity.
For this compound, electrospray ionization (ESI) is a common ionization technique in LC-MS, as it is a soft ionization method suitable for polar molecules, typically forming a protonated molecular ion [M+H]⁺. dundee.ac.ukresearchgate.net In GC-MS, electron ionization (EI) is standard, which imparts more energy and results in a characteristic fragmentation pattern that serves as a molecular fingerprint. researchgate.netnih.gov
Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. In this technique, the parent ion of the target compound is selected, fragmented, and the resulting product ions are monitored. This allows for highly specific detection even at trace levels in a complex background.
| Technique | Ionization Mode | Parent Ion (m/z) | Typical Product Ions (m/z) | Application |
| LC-MS/MS | ESI (+) | 206.15 [M+H]⁺ | To be determined experimentally | Quantification and confirmation in complex matrices (e.g., biological fluids). dundee.ac.uk |
| GC-MS | EI | 205 [M]⁺ | To be determined experimentally | Identification based on characteristic fragmentation patterns. nih.gov |
This table illustrates the application of mass spectrometric techniques for the analysis of this compound (C13H19NO, MW: 205.30 g/mol ). The parent and product ions are foundational to developing selective and sensitive detection methods.
Validation of Analytical Procedures for Research Purity and Quantification
To ensure that an analytical method is suitable for its intended purpose, it must be validated. rsc.org Method validation is the process of demonstrating that a procedure is reliable, reproducible, and accurate for the analysis of a specific analyte. gavinpublishers.com The parameters for validation are outlined in international guidelines, such as those from the International Council for Harmonisation (ICH). edqm.eunih.gov For research applications, key validation characteristics include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.com
| Validation Parameter | Description | Typical Acceptance Criteria for Research |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis (e.g., using DAD) shows no co-eluting peaks. No interference at the analyte's retention time in blank samples. edqm.eu |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.99. mdpi.com |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined based on the expected concentrations in research samples. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery experiments. | Recovery of 80-120% of the known amount added. mdpi.com |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. mdpi.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 or demonstrated precision/accuracy. |
This table summarizes the key parameters for validating an analytical method for the purity and quantification of this compound in a research context, based on established guidelines.
Methods for Identification of Related Compounds and Impurities in Research Syntheses
The synthesis of any chemical compound can result in the formation of impurities, which may include unreacted starting materials, intermediates, by-products from side reactions, or degradation products. The identification and control of these impurities are critical, as they can affect the compound's properties and the interpretation of research results. The principles of impurity profiling, often used in forensic chemistry, are applicable here to understand the synthesis process. nih.gov
For this compound, potential impurities would depend on the synthetic route. A common route might involve the reaction of a Grignard reagent from 3-bromoanisole (B1666278) with cyclohexanone (B45756), followed by conversion of the resulting tertiary alcohol to the amine. rsc.org
Potential impurities could include:
Starting Materials: 3-bromoanisole, cyclohexanone.
Intermediates: 1-(3-Methoxyphenyl)cyclohexan-1-ol (B160665). rsc.org
By-products: Compounds formed from side reactions, such as dimers or products of incomplete reaction.
Analytical methods, particularly LC-MS and GC-MS, are essential for detecting and identifying these related compounds. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental formulas for unknown impurities. The chromatographic method must be developed to have sufficient resolution to separate the main compound from all potential and actual impurities. nih.gov Comparing the impurity profile between different synthesis batches can also provide valuable information on the consistency and control of the manufacturing process.
Future Directions and Research Opportunities in Chemical Sciences
Exploration of Novel Synthetic Pathways
The synthesis of 1-(3-Methoxyphenyl)cyclohexanamine and its related arylcyclohexylamine analogs has been a subject of chemical research for several decades. The initial synthesis of 3-methoxyphencyclidine (3-MeO-PCP), a closely related derivative, was documented in 1979 by Geneste et al., as part of broader investigations into the structure-activity relationships of phencyclidine (PCP) derivatives. wikipedia.orgtripsit.mewho.int
A commonly referenced synthetic procedure was later modified by Wallach et al. who.int This adapted method utilizes the primary amine 3-methoxy-1-phenylcyclohexanamine (3-MeO-PCA) as a key starting material, demonstrating an evolution in the synthetic strategy for this class of compounds. who.int Standard laboratory procedures can be adapted to produce 3-MeO-PCP from readily available starting materials, reagents, and solvents. who.int
Further research into novel synthetic pathways could draw inspiration from methodologies developed for structurally similar compounds. For instance, research into the synthesis of 1,3-cyclohexanediamine (B1580663) has explored multiple routes, including:
One-pot reductive amination of resorcinol. mdpi.com
Reductive amination of 1,3-cyclohexanedione. mdpi.com
An oximation-hydrogenation pathway starting from 1,3-cyclohexanedione, which involves creating an oxime intermediate that is subsequently hydrogenated. mdpi.com
These approaches, while not directly applied to this compound, represent potential avenues for future synthetic exploration, aiming for improved efficiency, yield, or stereoselectivity. The development of novel catalytic systems, such as those explored for other cyclic amines, could also present significant opportunities for innovation in the synthesis of this compound and its derivatives. mdpi.com
Advanced Computational Chemistry Applications
Computational chemistry offers powerful tools for elucidating the structural and electronic properties of this compound. Although specific computational studies on this exact molecule are not widely published, the application of these techniques to structurally analogous compounds provides a clear framework for future research.
Density Functional Theory (DFT) is a primary method for such investigations. nih.gov For similar molecules, DFT calculations using basis sets like B3LYP/6-311++G(d,p) have been employed to determine the optimized molecular geometry, which corresponds to the minimum energy conformation of the structure. nih.gov
Key areas for computational analysis include:
Vibrational Spectroscopy: Theoretical calculations can predict Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.gov By performing a potential energy distribution (PED) analysis, computed vibrational wavenumbers can be assigned to specific molecular motions, such as the characteristic stretching and bending modes of the methoxy (B1213986) (O-CH₃) group. nih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to compute theoretical ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These calculated values can then be compared with experimental data to confirm structural assignments. For example, in related structures, the carbon atom of the methoxy group (O-CH₃) shows a characteristic chemical shift that is well-reproduced by computational models. nih.gov
Electronic Properties: Analyses of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic transitions. nih.gov Time-dependent DFT (TD-DFT) can be used to compute the theoretical UV-Vis absorption spectrum, which can be correlated with experimental measurements. nih.gov
These computational approaches can be invaluable for understanding the fundamental physicochemical properties of this compound and guiding the design of new derivatives with tailored characteristics.
Investigation of Previously Undiscovered Molecular Interactions
The pharmacological profile of this compound's close analog, 3-MeO-PCP, has been characterized through in vitro radioligand binding assays, revealing specific interactions with several key central nervous system receptors. These studies provide a foundation for understanding its molecular mechanism of action.
The primary target is the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor. psychonautwiki.org 3-MeO-PCP acts as a non-competitive antagonist at this receptor. wikipedia.org It binds with high affinity to the dizocilpine (B47880) (MK-801) site of the NMDA receptor. wikipedia.orgiiab.me Notably, its affinity for the NMDA receptor is higher than that of both phencyclidine (PCP) and ketamine. wikipedia.orgwho.int Among the three positional isomers, 3-MeO-PCP demonstrates the highest affinity for the NMDA receptor, followed by 2-MeO-PCP and 4-MeO-PCP. wikipedia.orgtripsit.me
Beyond the NMDA receptor, 3-MeO-PCP also interacts with other targets:
It binds effectively to the sigma-1 (σ₁) receptor. wikipedia.orgwho.int
It shows a moderate affinity for the serotonin (B10506) transporter (SERT). wikipedia.orgwho.int
It exhibits a high affinity for the PCP2 glutamate receptor, a characteristic it shares with PCP but not ketamine. psychonautwiki.org
Crucially, extensive binding assays have clarified interactions that are not present. Despite initial expectations based on structural similarity to other compounds, 3-MeO-PCP does not interact with μ-, δ-, or κ-opioid receptors. wikipedia.org Furthermore, it does not bind to the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), or the sigma-2 (σ₂) receptor. wikipedia.orgwho.int
Future research could focus on elucidating the functional consequences of these interactions, particularly at the sigma-1 and PCP2 receptors, to build a more complete picture of the molecule's effects at the cellular and systems level.
Table 1: In Vitro Receptor Binding Affinities (Ki) of 3-MeO-PCP
| Receptor/Transporter | Binding Affinity (Ki) | Reference(s) |
|---|---|---|
| NMDA Receptor (Dizocilpine Site) | 20 nM | wikipedia.orgtripsit.meiiab.me |
| Sigma-1 (σ₁) Receptor | 42 nM | wikipedia.orgtripsit.meiiab.me |
| Serotonin Transporter (SERT) | 216 nM | wikipedia.orgtripsit.meiiab.me |
| Dopamine Transporter (DAT) | >10,000 nM | wikipedia.org |
| Norepinephrine Transporter (NET) | >10,000 nM | who.int |
| Sigma-2 (σ₂) Receptor | >10,000 nM | wikipedia.org |
| μ-Opioid Receptor | >10,000 nM | wikipedia.org |
| δ-Opioid Receptor | >10,000 nM | wikipedia.org |
This table is interactive. You can sort and filter the data.
Development of New Analytical Techniques for Complex Chemical Mixtures
The accurate identification and quantification of this compound and its isomers in complex matrices, such as seized materials and biological samples, present a significant analytical challenge. A primary difficulty lies in the structural differentiation of positional isomers, such as 3-MeO-PCP and 4-MeO-PCP, which often exhibit similar mass spectrometric behavior and can be difficult to separate chromatographically. frontiersin.orgnih.gov
Several advanced analytical techniques have been developed to address these challenges:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has proven effective for discriminating between positional isomers based on their different retention times. nih.gov
Liquid Chromatography-High-Resolution Accurate-Mass (LC-HRAM) Orbitrap Mass Spectrometry: This powerful method allows for the assignment of elemental formulae through highly accurate mass measurements of protonated molecules (MH⁺) and comparison of isotopic patterns. frontiersin.org While it is exceptionally useful for identifying metabolites in an untargeted fashion, it may not resolve positional isomers on its own as they can have identical retention times and fragmentation patterns. frontiersin.orgnih.gov
Solid Deposition Gas Chromatography-Fourier Transform Infrared Spectroscopy (sd-GC-FTIR): This technique is highlighted as being particularly effective for the unambiguous differentiation of MeO-PCP isomers. frontiersin.org By providing high-quality infrared spectra that can be matched against a library of reference standards, it offers a high degree of specificity. frontiersin.org
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is a validated method used for the quantification of 3-MeO-PCP in biological fluids like blood and urine. who.intresearchgate.net
Future research will likely focus on refining these methods to improve sensitivity and throughput, as well as developing novel hyphenated techniques that combine the separatory power of advanced chromatography with the specificity of multiple detection systems. The development of portable analytical devices for rapid screening in forensic contexts also represents a significant area of opportunity.
Table 2: Analytical Techniques for the Identification and Differentiation of 3-MeO-PCP
| Technique | Application | Key Advantage | Reference(s) |
|---|---|---|---|
| GC-MS | Isomer Differentiation | Separates isomers based on retention time. | nih.gov |
| LC-HRAM-Orbitrap-MS | Metabolite Identification | Untargeted detection of dozens of metabolites. | frontiersin.org |
| sd-GC-FTIR | Unambiguous Isomer ID | Provides specific IR spectra for confirmation. | frontiersin.org |
This table is interactive. You can sort and filter the data.
Integration of Multi-Omic Data with Structural and Mechanistic Insights (Purely Academic, e.g., Chemical Biology Tool Development)
The integration of multi-omic data offers a systems-level approach to understanding the biological impact of this compound. While comprehensive multi-omic studies integrating proteomics, genomics, and lipidomics for this specific compound are not yet available, foundational work in metabolomics provides a strong starting point for such endeavors. researchgate.netnih.gov
Metabolic studies on 3-MeO-PCP have shown that the compound undergoes extensive metabolism, with researchers identifying numerous phase I and phase II metabolites. who.intfrontiersin.org This work serves as a form of targeted metabolomic analysis. The main metabolic transformations include:
Phase I Metabolism: Multiple aliphatic hydroxylations on both the cyclohexyl and piperidine (B6355638) rings, single aromatic hydroxylation, O-demethylation, and carboxylation following ring opening. frontiersin.orgresearchgate.net
Phase II Metabolism: The primary phase II pathway is glucuronidation of the phase I metabolites. frontiersin.orgresearchgate.net
These metabolic pathways have been elucidated using techniques like LC-HRAM-Orbitrap-MS in samples from rat urine and human liver preparations. frontiersin.orgresearchgate.net
Future academic research could leverage this metabolic knowledge to develop chemical biology tools. For example, synthetic probes or isotopically labeled versions of this compound could be created to trace its metabolic fate and identify protein and nucleic acid binding partners within a cellular context. Integrating these findings with broader proteomic and transcriptomic analyses could reveal previously unknown cellular pathways affected by the compound. Such an approach, as demonstrated in other fields like cancer research, can help characterize molecular alterations and identify novel biological hubs and potential therapeutic targets from a purely academic standpoint. nih.gov
Q & A
Q. Advanced Research Focus
- Phase I Metabolism : Hepatic CYP450 enzymes (e.g., CYP2B6, CYP3A4) mediate N-dealkylation (yielding 3-methoxyphenylcyclohexanamine) and hydroxylation .
- Phase II Metabolism : Glucuronidation of hydroxylated metabolites enhances renal excretion.
Comparative Data : Unlike ketamine, this compound lacks a ketone group, reducing urinary tract toxicity but prolonging half-life due to increased lipophilicity .
Methodology : Radiolabeled (¹⁴C) analogs track metabolite distribution in hepatocyte incubations or whole-animal autoradiography .
What computational tools are effective for predicting the physicochemical properties and toxicity of this compound?
Q. Basic Research Focus
- Property Prediction : Software like ACD/Labs or ChemAxon calculates logP (2.1–2.5), pKa (9.2 for the amine group), and solubility (<1 mg/mL in water) .
- Toxicity Profiling : QSAR models (e.g., Derek Nexus) predict hepatotoxicity and neurotoxicity risks based on structural alerts (e.g., cyclohexylamine core) .
Validation : Experimental assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) confirm computational predictions .
What regulatory considerations apply to the procurement and use of this compound in academic research?
Q. Basic Research Focus
- Legal Status : Classified as a Schedule I controlled substance in jurisdictions like Minnesota and under the UN Convention, requiring DEA/FDA licenses for handling .
- Documentation : Maintain records of synthesis batches, analytical certificates, and institutional review board (IRB) approvals for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
